

HPLC method for quantification of Austamide.

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Compound of Interest

Compound Name: **Austamide**
Cat. No.: **B1202464**

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An HPLC Method for the Quantification of **Austamide**

Application Note

Introduction

Austamide is a toxic indole alkaloid metabolite produced by fungi such as *Aspergillus ustus* and *Penicillium* species.^[1] Its complex chemical structure and biological activity make it a compound of interest for researchers in natural products chemistry, toxicology, and drug development. Accurate and reliable quantification of **Austamide** is crucial for studies involving its biosynthesis, presence in fungal cultures, and potential pharmacological effects. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Austamide**.

Method Summary

The proposed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The indole chromophore in the **Austamide** molecule allows for sensitive detection at 275 nm.^{[2][3][4]} This method has been developed to provide excellent resolution, accuracy, and precision, making it suitable for routine quality control and research applications. The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.^[5]

Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1200 Series or equivalent
Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-2 min: 20% B, 2-15 min: 20-80% B, 15-18 min: 80% B, 18-20 min: 20% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	UV at 275 nm
Run Time	20 minutes

Experimental Protocols

1. Preparation of Reagents and Solutions

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Austamide** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase (50:50 mixture of A and B) to create calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

2. Sample Preparation (from Fungal Culture)

- Homogenize 1 g of fungal mycelium or 10 mL of liquid culture broth.
- Extract the homogenized sample twice with 20 mL of ethyl acetate by shaking for 30 minutes.^[5]
- Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 1 mL of methanol.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.^[6]

3. HPLC Analysis Workflow

- Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure the system is clean.
- Inject the series of working standard solutions to construct a calibration curve.
- Inject the prepared sample solutions for quantification.
- The concentration of **Austamide** in the sample is calculated using the regression equation from the calibration curve.

4. Method Validation Protocol

The method is validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting a blank (matrix without analyte), the analyte standard, and a spiked sample to check for interferences at the retention time of **Austamide**. Peak purity analysis using a photodiode array (PDA) detector can also be performed.
- Linearity: The linearity of the method is assessed by analyzing six concentrations of the working standard solutions (1-100 µg/mL). A calibration curve of peak area versus

concentration is plotted, and the correlation coefficient (r^2) is determined.

- Accuracy: Accuracy is determined by a recovery study. A known amount of **Austamide** standard is spiked into a blank sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
- Precision:
 - Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration are performed on the same day. The Relative Standard Deviation (%RSD) is calculated.
 - Intermediate Precision (Inter-day Precision): The repeatability assay is performed on two different days by different analysts to assess the method's ruggedness.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
- Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in method parameters such as flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and detection wavelength (± 2 nm). The effect on the results is monitored.

Data Presentation

Table 1: Linearity and Range

Concentration ($\mu\text{g/mL}$)	Mean Peak Area (n=3)
1	15,230
5	76,150
10	151,980
25	380,100
50	759,900
100	1,521,050
Correlation Coefficient (r^2)	0.9998

Table 2: Accuracy (Recovery)

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	Recovery (%)	%RSD (n=3)
80%	40	39.6	99.0	1.1
100%	50	50.4	100.8	0.8
120%	60	59.1	98.5	1.3

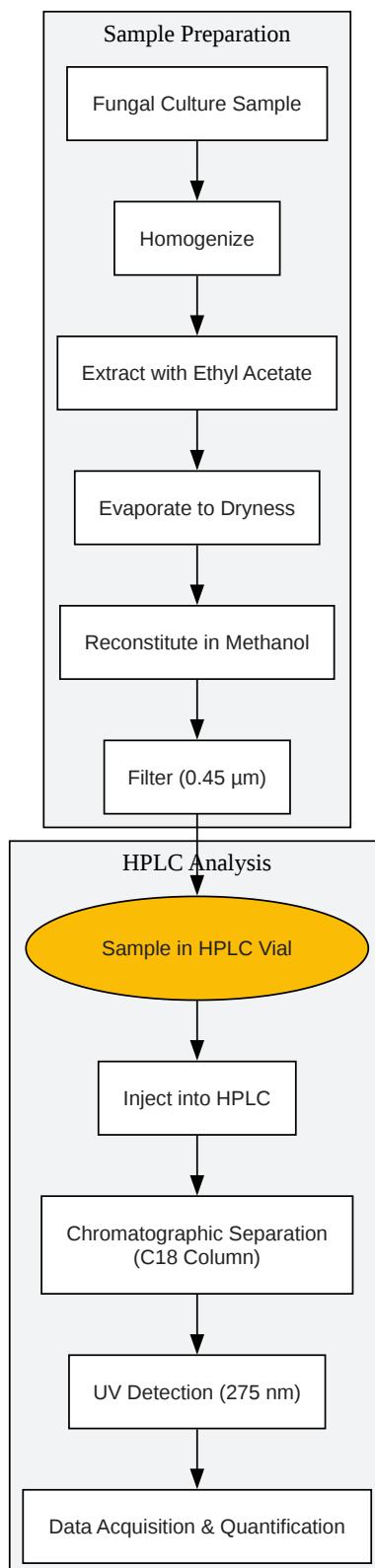
Table 3: Precision

Parameter	%RSD (n=6)	Acceptance Criteria
Repeatability	0.75%	$\leq 2\%$
Intermediate Precision	1.22%	$\leq 2\%$

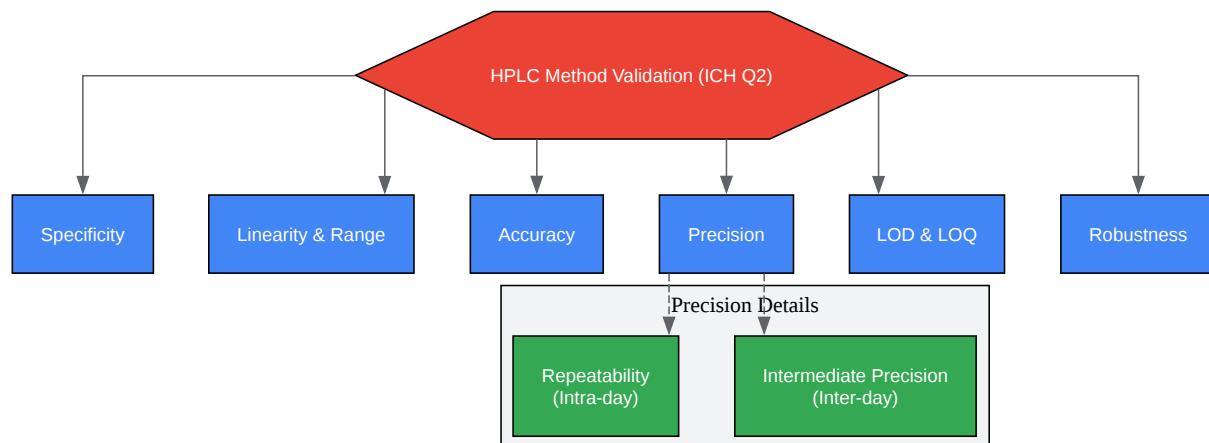
Table 4: LOD and LOQ

Parameter	Value ($\mu\text{g/mL}$)
Limit of Detection (LOD)	0.25
Limit of Quantification (LOQ)	0.80

Visualizations

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Caption: Experimental workflow for **Austamide** quantification.



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Caption: Logical flow for HPLC method validation.

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